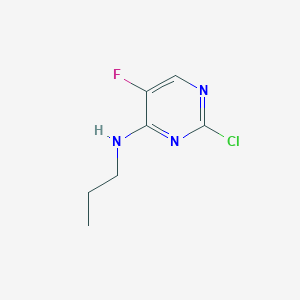
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClFN3. It is a pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and a propylamine group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2 position can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The fluorine atom at the 5 position can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for nucleophilic substitution and oxidizing agents for oxidation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted pyrimidine derivatives .
科学研究应用
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool in biological research to study the effects of pyrimidine derivatives on biological systems.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a propyl group.
2-Chloro-5-fluoropyrimidine: Lacks the propylamine group, making it less complex
Uniqueness
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the propylamine group. This combination of substituents imparts specific chemical and biological properties that distinguish it from other pyrimidine derivatives .
生物活性
2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound, with the molecular formula C8H9ClFN3, is primarily studied for its anti-inflammatory and anticancer properties, among other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1540151-95-8 |
| Molecular Formula | C8H9ClFN3 |
| Molecular Weight | 201.62 g/mol |
| Appearance | White solid |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response. In vitro studies have demonstrated that this compound significantly suppresses COX-2 activity, with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Research into the SAR of pyrimidine derivatives indicates that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, the presence of electron-withdrawing groups such as chlorine and fluorine at positions 2 and 5, respectively, has been shown to increase potency against COX enzymes . The propyl substitution at the amine position also contributes to improved lipophilicity, enhancing cellular uptake and bioavailability.
Biological Activity Data
Recent experimental findings highlight the compound's anti-inflammatory properties through various bioassays:
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| This compound | COX-2 Inhibition | 0.04 ± 0.02 |
| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 |
These results underscore the potential of this compound as a viable candidate for further development in anti-inflammatory therapies.
Case Studies
- Anti-inflammatory Studies : In a study investigating the effects of various pyrimidine derivatives on inflammation, this compound was found to significantly reduce paw edema in carrageenan-induced models in rats, indicating its potential as an anti-inflammatory agent .
- Cancer Research : Preliminary studies have suggested that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell proliferation and survival .
- JAK Inhibition : The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. This inhibition could provide therapeutic benefits in conditions like rheumatoid arthritis and psoriasis .
属性
分子式 |
C7H9ClFN3 |
|---|---|
分子量 |
189.62 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h4H,2-3H2,1H3,(H,10,11,12) |
InChI 键 |
YDVGLYUHPMULJC-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC(=NC=C1F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















